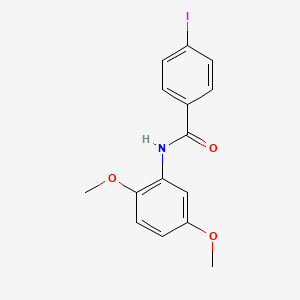

N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide

Description

N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide is a benzamide derivative characterized by a 2,5-dimethoxy-substituted aniline moiety linked to a 4-iodobenzoyl group. It is primarily used for industrial applications, as indicated by its safety data sheet . The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing iodine atom, creating unique electronic and steric properties.

Properties

CAS No. |

6182-83-8 |

|---|---|

Molecular Formula |

C15H14INO3 |

Molecular Weight |

383.18 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-iodobenzamide |

InChI |

InChI=1S/C15H14INO3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) |

InChI Key |

LEYUQYRAITZCRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide typically involves the iodination of a dimethoxyphenyl precursor followed by the formation of the benzamide. One common method involves the reaction of 2,5-dimethoxyaniline with iodine monochloride to form 2,5-dimethoxy-4-iodoaniline. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the dimethoxyphenyl group can influence its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

(a) 4-Iodo-N-(4-methoxyphenyl)benzamide

- Structure : Differs in methoxy group positioning (4-methoxy vs. 2,5-dimethoxy on the aniline ring).

- The iodine substituent retains similar electronic effects.

- Spectral Data: No IR/NMR data provided, but molecular weight is 353.16 g/mol .

(b) N-(4-Amino-2,5-dimethoxyphenyl)benzamide (CAS 6268-05-9)

- Structure: Replaces iodine with an amino group (-NH₂) at the 4-position of the benzamide.

- Properties: The amino group increases hydrogen bonding capacity and polarity, contrasting with the lipophilic iodine. This substitution may enhance interactions with biological targets.

- Spectral Data : Molecular weight 272.30 g/mol; IR shows NH stretching (~3150–3319 cm⁻¹) and C=O (1663–1682 cm⁻¹) .

(c) N-(2,5-Dimethoxy-4-nitrophenyl)benzamide

- Structure: Features a nitro (-NO₂) group instead of iodine.

- Properties : The nitro group is strongly electron-withdrawing, making the aromatic ring more electrophilic. This could increase reactivity in substitution reactions compared to the iodine analog.

- Spectral Data : Molecular weight 302.28 g/mol .

Core Modifications: Heterocyclic and Functional Group Additions

(a) N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide

- Structure : Incorporates a thiazole ring and a fluorophenylmethoxy group.

- The fluorine atom enhances metabolic stability, a feature absent in the target compound.

- Spectral Data : CAS 757199-77-2; molecular formula C₂₆H₂₂FN₃O₄S .

(b) 4-Chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide

Tautomerism and Stability Considerations

- Triazole-thiones (e.g., Compounds [7–9] in ): These analogs exhibit tautomerism between thiol and thione forms.

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Spectral Features of Key Analogs

Biological Activity

N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzamide core with a dimethoxyphenyl substituent and an iodine atom. Its molecular formula is CHI N O, and it has a molecular weight of approximately 383.18 g/mol. The presence of the iodine atom and dimethoxy groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : The functional groups in the compound enhance binding affinity to specific enzymes, potentially leading to inhibition of their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties through its interactions with cancer cell lines.

- Antimicrobial Effects : There is evidence indicating potential antimicrobial activity against various pathogens.

- Neuroprotective Properties : The compound may exhibit neuroprotective effects, although further research is needed to confirm these findings.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

-

Cell Viability Assays : In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation with varying IC values depending on the specific cell line tested.

Cell Line IC (µM) Human Colon Adenocarcinoma (HT-29) 12.5 Human Lung Carcinoma (A549) 15.0 Breast Cancer (MCF-7) 10.0 - Enzymatic Assays : The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. For example, it showed significant inhibition of cyclooxygenase (COX) enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound has distinct biological activities not observed in other derivatives:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-iodo-benzamide | Different methoxy position on the phenyl ring | Moderate anticancer activity |

| 25I-NBOMe | Potent serotonergic hallucinogen | Hallucinogenic effects |

| N-(4-chloro-2,5-dimethoxyphenyl)-4-iodo-benzamide | Chlorine substitution instead of iodine | Anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.